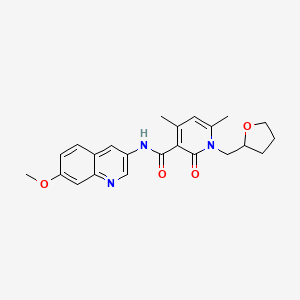![molecular formula C17H20N4O5S B12171220 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12171220.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N’-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}ethanediamide ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Dioxidotetrahydrothiophenring und eine Indol-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N’-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}ethanediamide umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Dioxidotetrahydrothiophenrings und der Indol-Einheit. Zu den wichtigsten Schritten gehören:
Bildung des Dioxidotetrahydrothiophenrings: Dies kann durch Oxidation von Tetrahydrothiophen mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren unter kontrollierten Bedingungen erreicht werden.
Synthese der Indol-Einheit: Die Indolstruktur kann über die Fischer-Indolsynthese synthetisiert werden, die die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden beinhaltet.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Dioxidotetrahydrothiophenrings mit der Indol-Einheit durch Amidbindungsbildung. Dies kann durch Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) erleichtert werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung von kontinuierlichen Strömungsreaktoren für eine effiziente Mischung und Reaktionssteuerung sowie Reinigungsverfahren wie Kristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N’-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}ethanediamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Dioxidotetrahydrothiophenring kann weiter oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiolderivate zu bilden.
Substitution: Die Indol-Einheit kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Persäuren.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nitriermittel (z. B. Salpetersäure), Halogenierungsmittel (z. B. Brom).
Hauptprodukte, die gebildet werden
Oxidation: Sulfonderivate.
Reduktion: Thiolderivate.
Substitution: Nitrierte oder halogenierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N’-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}ethanediamide hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Sie wird wegen ihres Potenzials als therapeutisches Mittel untersucht, da sie mit verschiedenen biologischen Zielen interagieren kann.
Biologische Forschung: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung verwendet.
Industrielle Anwendungen: Sie kann als Vorläufer für die Synthese anderer komplexer organischer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N’-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}ethanediamide beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Indol-Einheit ist dafür bekannt, an verschiedene biologische Zielstrukturen zu binden, während der Dioxidotetrahydrothiophenring die Gesamtreaktivität und Bindungsaffinität der Verbindung modulieren kann. Diese Interaktionen können zur Inhibition oder Aktivierung spezifischer biologischer Pfade führen, was die Verbindung zu einem wertvollen Werkzeug in der Wirkstoffforschung und -entwicklung macht.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, while the dioxidotetrahydrothiophene ring can modulate the compound’s overall reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamidether: Diese Verbindungen teilen sich den Dioxidotetrahydrothiophenring, unterscheiden sich aber in den angehängten funktionellen Gruppen.
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl oder triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Diese Verbindungen haben eine Indol-Einheit, unterscheiden sich aber in den anderen angehängten Gruppen.
Einzigartigkeit
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N’-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}ethanediamide ist einzigartig aufgrund seiner Kombination aus dem Dioxidotetrahydrothiophenring und der Indol-Einheit, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C17H20N4O5S |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N'-(1,1-dioxothiolan-3-yl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C17H20N4O5S/c22-15(14-9-11-3-1-2-4-13(11)21-14)18-6-7-19-16(23)17(24)20-12-5-8-27(25,26)10-12/h1-4,9,12,21H,5-8,10H2,(H,18,22)(H,19,23)(H,20,24) |
InChI-Schlüssel |
QLDNAZNRQQJGEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B12171151.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12171160.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12171166.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B12171173.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171182.png)
![3-(1H-benzimidazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide](/img/structure/B12171187.png)

![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12171204.png)
![2-Benzofurancarboxamide, 3,5,7-trimethyl-N-[4-[(methylamino)carbonyl]phenyl]-](/img/structure/B12171212.png)
![N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12171215.png)
![2'-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12171218.png)

